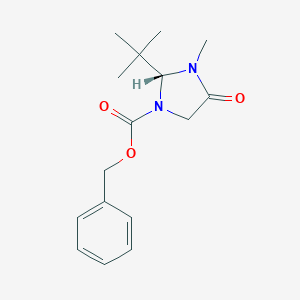

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related imidazolidinone compounds involves complex organic reactions. For example, the synthesis of a sterically congested imidazolidinone derivative, like (4R)-(−)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone, was achieved, illustrating the complexity of synthesizing such compounds (Alswaidan et al., 2014).

Molecular Structure Analysis

Studies have shown that the molecular structure of imidazolidinone derivatives can adopt specific conformations. For example, the imidazolidinone ring in certain derivatives adopts an envelope conformation with tert-butyl and other groups in a trans arrangement (Büchel et al., 1994).

Chemical Reactions and Properties

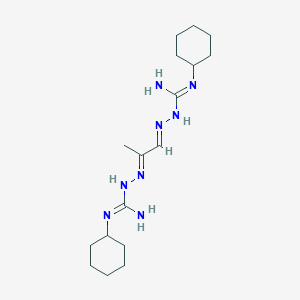

Imidazolidinones undergo various chemical reactions, indicative of their complex chemistry. For instance, the synthesis of imidazolidin-2-yl)imino derivatives and their biological activities highlight the chemical versatility of the imidazolidinone structure (Sa̧czewski et al., 2008).

Physical Properties Analysis

The physical properties of imidazolidinone derivatives are influenced by their molecular structure. For instance, the crystal structure of certain derivatives reveals specific conformational features and intermolecular interactions, which are crucial for understanding their physical properties (Tomaščiková et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazolidinones are diverse and depend on the specific substituents on the imidazolidinone ring. Studies have demonstrated various aspects of their chemical behavior, such as isomerism and proton exchange, which are key to understanding their chemical properties (Angelova et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Novel benzazole derivatives bearing an (imidazolidin-2-yl)imino moiety were synthesized, one of which (marsanidine) was identified as a selective alpha 2-adrenoceptor ligand, suggesting potential medical uses for alpha 2-adrenoceptor agonists. Another derivative proved to be a mixed alpha 2-adrenoceptor/imidazoline I 1 receptor agonist, potentially useful for developing centrally acting antihypertensive drugs (Sa̧czewski et al., 2008).

Antifungal Applications

- The quaternary triazolium salts were designed as water-soluble prodrugs of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456). Among these, one compound (TAK-457) was selected for clinical trials as an injectable antifungal agent due to favorable attributes such as solubility, stability, and in vivo antifungal activities (Ichikawa et al., 2001).

Antibacterial and Antifungal Activities

- A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives with various aromatic substituents were synthesized, exhibiting significant antibacterial and antifungal activities. Particularly, compounds with certain substituents demonstrated the best antimicrobial activities, showcasing the potential of these derivatives in antimicrobial treatments (Ammar et al., 2016).

Chemical Synthesis and Conformational Studies

- The alkylations of chiral imidazolidinones derived from di- and triglycine, and the attempted cyclisations to give cycloisodityrosines, provide insights into the diastereoselectivity and stereocentres formation in chemical synthesis processes (Bezençon & Seebach, 2006).

Enantioselective Synthesis

- An enantioselective synthesis approach was developed for sterically congested 1,2-di-tert-butyl and 1,2-di-(1-adamantyl)ethylenediamines, providing valuable insights into the synthesis of complex organic compounds (Abdel-Aziz et al., 2004).

Eigenschaften

IUPAC Name |

benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQABAXFGVJED-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350800 |

Source

|

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

CAS RN |

119906-46-6 |

Source

|

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)